![molecular formula C12H9Cl3N2OS B2878482 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 338955-82-1](/img/structure/B2878482.png)

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

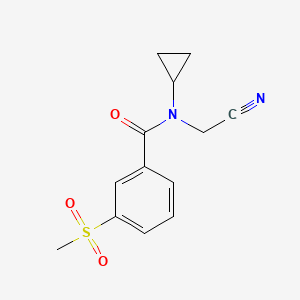

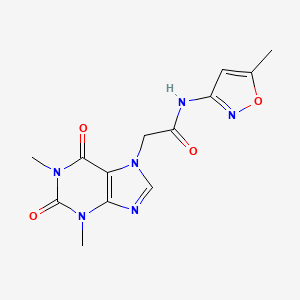

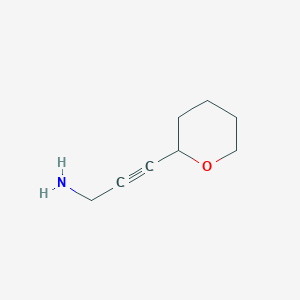

“4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine” is a chemical compound . It shares some similarities with 2,4-Dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 2,4-Dichlorobenzoyl chloride is synthesized by catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another method involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under certain conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases . The structure is determined by its molecular formula and the arrangement of atoms.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

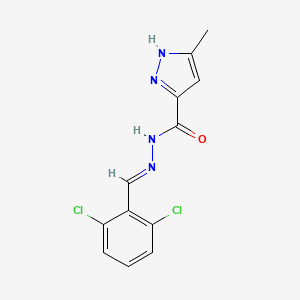

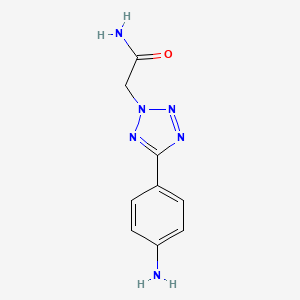

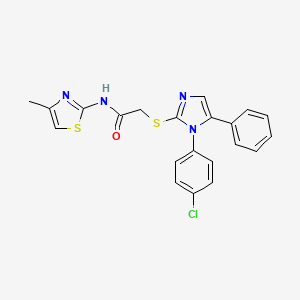

Synthesis of Derivatives : Novel 5-methyl-4-thiopyrimidine derivatives, including variations with different substituents at the 5-position of the pyrimidine ring, were synthesized for cytotoxic activity evaluation. These derivatives were characterized by various spectroscopic methods and their molecular structures were studied using single-crystal X-ray diffraction (Stolarczyk et al., 2018).

Crystal Structures and Molecular Interactions : The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, highlighting the hydrogen-bonded bimolecular ring motifs and the role of sulfonate and carboxylate groups in molecular interactions (Balasubramani et al., 2007).

Biological Activities and Applications

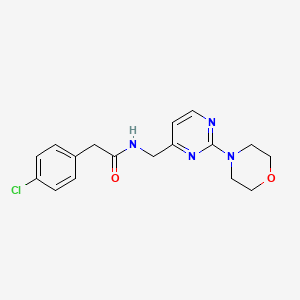

Antiviral Activity : Studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines revealed their potential as antiviral agents against herpes and retroviruses, demonstrating the importance of substituents at specific positions for antiviral efficacy (Holý et al., 2002).

Anticancer and Antituberculosis Activity : New chalcone-sulfonamide hybrids derived from 4-methoxyacetophenone were synthesized and evaluated for their anticancer and antituberculosis activity, highlighting the therapeutic potential of pyrimidine derivatives (Castaño et al., 2019).

Eco-friendly Synthesis and Evaluation

- Corrosion Inhibition : Pyridopyrimidinone derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in sulfamic acid medium, showcasing an application of pyrimidine derivatives in material science (Abdallah et al., 2018).

Propiedades

IUPAC Name |

4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYXQBWHOLYJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)SCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)

![3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2878403.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2878422.png)